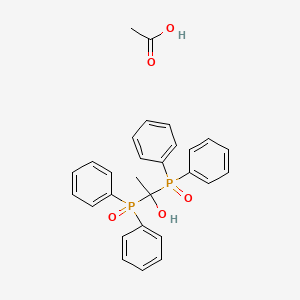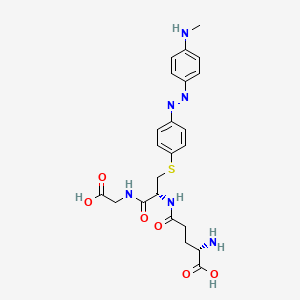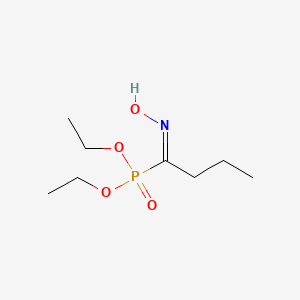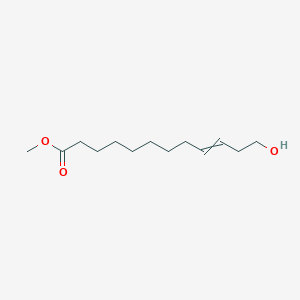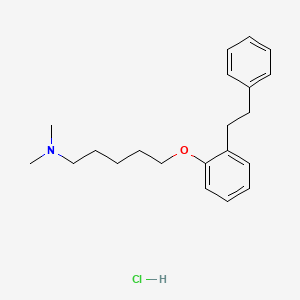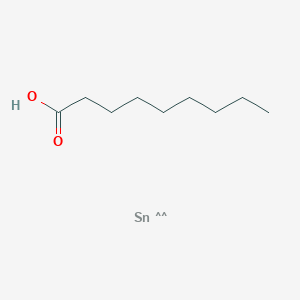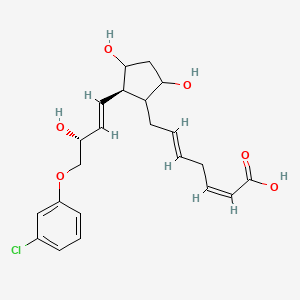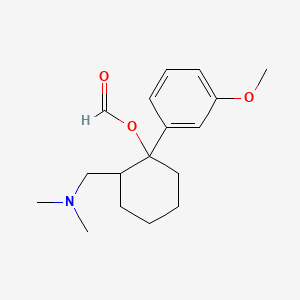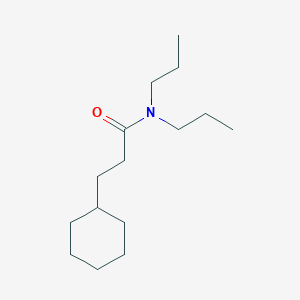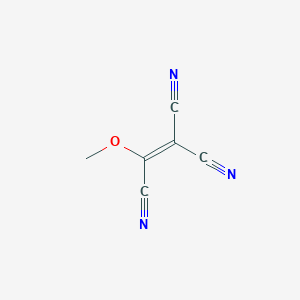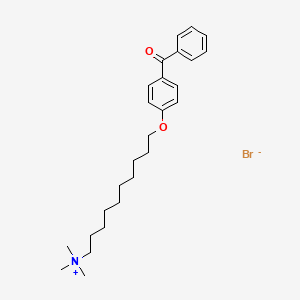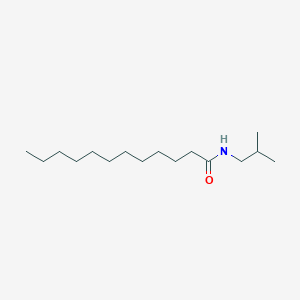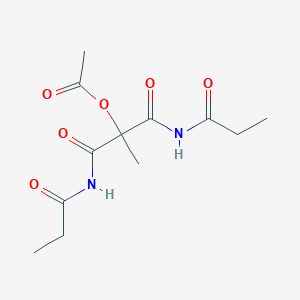
2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate with appropriate reagents to introduce the propanamidopropan-2-yl group . The reaction conditions often require a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
Uniqueness
2-Methyl-1,3-dioxo-1,3-dipropanamidopropan-2-yl acetate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
66237-12-5 |
|---|---|
Fórmula molecular |
C12H18N2O6 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
[2-methyl-1,3-dioxo-1,3-bis(propanoylamino)propan-2-yl] acetate |
InChI |
InChI=1S/C12H18N2O6/c1-5-8(16)13-10(18)12(4,20-7(3)15)11(19)14-9(17)6-2/h5-6H2,1-4H3,(H,13,16,18)(H,14,17,19) |
Clave InChI |
WDCPJLKWOPIXRC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=O)C(C)(C(=O)NC(=O)CC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


